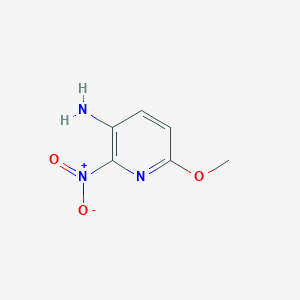
(S)-Tetrahydrofuran-2-carboxylic acid methyl ester
概要
説明
Esters are derived from carboxylic acids. In an ester, the hydrogen in the carboxylic acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .
Synthesis Analysis
Esters are usually prepared from carboxylic acids and alcohols . This process is known as esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester .
Molecular Structure Analysis
The molecular structure of esters involves an oxygen atom connected to a carbon atom, which is also double-bonded to another oxygen atom . This forms a carbonyl group adjacent to an ether group.
Chemical Reactions Analysis
Esters undergo various reactions. They can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is known as saponification. Esters can also react with diazomethane to produce methyl esters .
Physical And Chemical Properties Analysis
Esters have various physical and chemical properties. They are often pleasant-smelling liquids that are responsible for the fragrant odors of fruits and flowers . The physical differences observed between a fat (like butter) and an oil (like sunflower oil) are due to differences in melting points of the mixture of esters they contain .
科学的研究の応用
Photochemical Chlorination
(S)-Tetrahydrofuran-2-carboxylic acid methyl ester undergoes photochemical chlorination, leading to the formation of chlorotetrahydrofuran derivatives. These derivatives are useful in various chemical syntheses. A study by Zhuk et al. (1979) explored this reaction, demonstrating that chlorination primarily produces 5-chlorotetrahydrofuran-2-carboxylic acid esters (R. Zhuk, A. É. Berzinya, V. N. Silinya, É. Liepin'sh, & S. Giller, 1979).
Chemoenzymatic Preparation
The compound is also integral in the scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid, a chiral building block for various chemicals. Fujima et al. (2003) describe a practical approach to this synthesis, highlighting its significance in organic chemistry (Y. Fujima, Y. Hirayama, M. Ikunaka, & Yukifumi Nishimoto, 2003).
Triacyloxyboranes Synthesis
This compound is used in the activation of carboxylic acids to generate triacyloxyboranes, which are then reacted with various nucleophiles. The study by Huang, Reilly, and Buckle (2007) demonstrates this process, which is vital for synthesizing amides and esters in organic synthesis (Zhongping Huang, John E. Reilly, & Ronald N. Buckle, 2007).
Enzymatic Resolution and Hydrolysis
This compound is used in the enantioselective resolution and hydrolysis of chiral esters. Chikusa et al. (2003) investigated this process, which is crucial in the pharmaceutical industry for producing enantiomerically pure compounds (Y. Chikusa, Y. Hirayama, M. Ikunaka, Toru Inoue, Shunji Kamiyama, Masafumi Moriwaki, Yukifumi Nishimoto, F. Nomoto, K. Ogawa, T. Ohno, K. Otsuka, Akiko K. Sakota, Naoki Shirasaka, and Atsuko Uzura, K. Uzura, 2003).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
The compound is also involved in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. This process, detailed by Bacchi et al. (2005), is significant for the synthesis of heterocyclic derivatives, a key component in medicinal chemistry (A. Bacchi, M. Costa, Nicola Della Ca’, B. Gabriele, G. Salerno, & Silvia Cassoni, 2005).
作用機序
Target of Action
Esters, in general, are known to undergo hydrolysis, a reaction that breaks the ester bond to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases .
Mode of Action
The mode of action of (S)-Tetrahydrofuran-2-carboxylic acid methyl ester likely involves its hydrolysis. In acid-catalyzed hydrolysis, the ester is protonated, promoting the nucleophilic attack of water . In base-catalyzed hydrolysis, the carboxylic acid formed during the reaction is deprotonated by the alkoxide or the hydroxide ions, making the overall reaction irreversible .
Biochemical Pathways
For instance, the hydrolysis of esters is a key step in the metabolism of fats and oils in the body .
Pharmacokinetics
Esters are generally known to be well absorbed and distributed in the body, and they are typically metabolized via hydrolysis .
Result of Action
The hydrolysis of esters can lead to the production of carboxylic acids and alcohols, which can have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of ester hydrolysis can be influenced by factors such as temperature, pH, and the presence of catalysts .
Safety and Hazards
将来の方向性
The use of esters, specifically fatty acid methyl esters, is gaining interest in green and sustainable production of various chemicals . They are being explored for their potential in producing a wide range of useful chemicals through various reactions including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation .
特性
IUPAC Name |
methyl (2S)-oxolane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)5-3-2-4-9-5/h5H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHZGHPQQTXOKV-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87324-01-4 | |
| Record name | Methyl tetrahydro-2-furancarboxylate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087324014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL TETRAHYDRO-2-FURANCARBOXYLATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQP8Q54YKX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


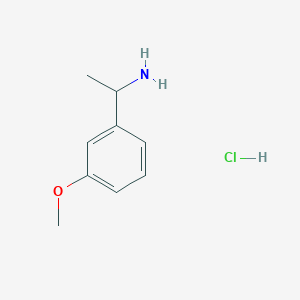

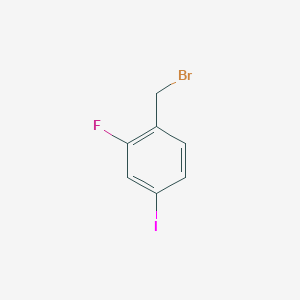
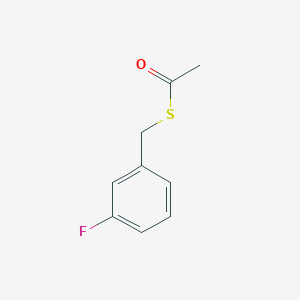


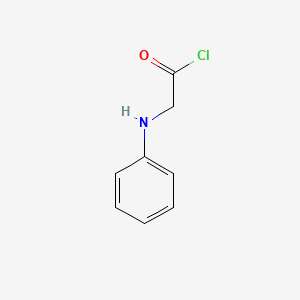
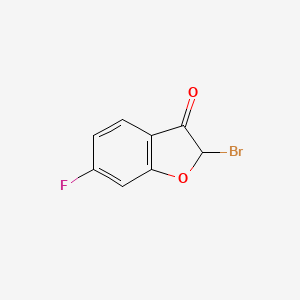

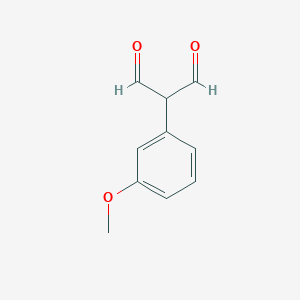
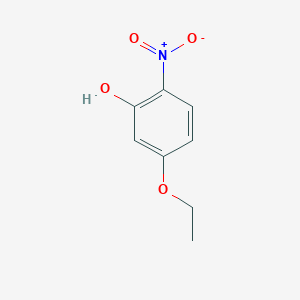
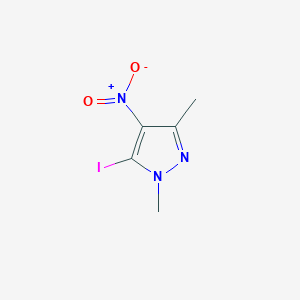
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3043401.png)
